Aerucyclamide B is a hexacyclic peptide derived from the freshwater cyanobacterium Microcystis aeruginosa PCC 7806. It belongs to a class of compounds known for their toxic properties, particularly affecting aquatic organisms. Aerucyclamide B, alongside its structural analog aerucyclamide A, has garnered attention due to its potential applications in pharmacology, particularly in the development of antimalarial agents.
The primary source of aerucyclamide B is the cyanobacterium Microcystis aeruginosa, which is known for producing a variety of bioactive compounds. These compounds are often toxic to aquatic life and have been studied for their ecological impact and potential therapeutic uses. The isolation of aerucyclamide B was achieved through chemical synthesis and oxidation processes involving aerucyclamide A, using reagents such as manganese dioxide in benzene .
Aerucyclamide B is classified as a ribosomal heterocyclic peptide. Its structure comprises multiple azole rings, which contribute to its biological activity and toxicity. This compound falls under the broader category of natural products with significant pharmacological potential.
The synthetic route typically includes:
Aerucyclamide B exhibits a complex molecular structure characterized by multiple cyclic components. The precise arrangement includes several thiazole rings and a cyclic peptide backbone.
The molecular formula for aerucyclamide B is C₁₉H₂₉N₃O₄S₃, with a molecular weight of approximately 431.6 g/mol. Structural elucidation has been achieved through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry .
Aerucyclamide B can undergo various chemical reactions typical for peptides and cyclic compounds. Key reactions include:
The chemical stability and reactivity of aerucyclamide B are influenced by its cyclic structure, which may participate in nucleophilic attacks or electrophilic substitutions depending on the functional groups present.
The mechanism of action for aerucyclamide B involves its interaction with biological systems, particularly targeting ribosomes in cells. Its toxic effects have been documented in various aquatic organisms, leading to inhibition of protein synthesis.
Studies have shown that aerucyclamides exhibit toxicity with LC50 values indicating significant lethality to organisms such as Thamnocephalus platyurus, with values around 30.5 µM for aerucyclamide A and 33.8 µM for aerucyclamide B .
Aerucyclamide B is typically characterized as a solid at room temperature with specific melting points depending on purity and form.
Key chemical properties include:
Relevant analyses include spectroscopic studies that confirm its structural integrity under various conditions .
Aerucyclamide B has potential applications in:
Aerucyclamide B is a heterocyclic peptide toxin biosynthesized exclusively by the freshwater cyanobacterium Microcystis aeruginosa PCC 7806. This strain, isolated from the Braakman reservoir (Netherlands), is a well-documented producer of diverse bioactive metabolites, including microcystins, aeruginosins, and cyanopeptolins [1] [3]. Aerucyclamide B was first isolated from methanolic extracts of PCC 7806 biomass alongside its analog aerucyclamide A. Structural characterization confirmed it as a hexacyclic peptide featuring thiazoline and oxazoline rings, distinguishing it from non-ribosomal peptides like microcystins [2]. The ecological role of aerucyclamides in PCC 7806 remains under investigation, though their toxicity to the crustacean Thamnocephalus platyurus (LC₅₀ = 33.8 µM) suggests a possible allelopathic or defense function [2] [7].
Table 1: Key Features of Aerucyclamide B
Property | Characteristics |
---|---|
Producing Organism | Microcystis aeruginosa PCC 7806 |
Chemical Class | Ribosomal cyclic peptide (cyanobactin) |
Molecular Weight | 686.9 Da (C₃₄H₄₂N₈O₇S₂) |
Key Structural Elements | Thiazoline, oxazoline, macrocycle |
Bioactivity | Toxic to Thamnocephalus platyurus (LC₅₀ = 33.8 µM) |
Aerucyclamide B belongs to the cyanobactin family, a class of ribosomal peptides distinguished from non-ribosomal peptides (e.g., microcystins) by their synthesis pathway. Key differences include:
Table 2: Contrasting Aerucyclamide B and Microcystin Biosynthesis
Feature | Aerucyclamide B (Ribosomal) | Microcystin (Non-Ribosomal) |
---|---|---|
Core Machinery | Ribosome, modifying enzymes | NRPS/PKS hybrid enzymes |
Precursor | Linear peptide (AeuA) | Amino acyl thioesters |
Key Enzymes | Heterocyclase, oxidase, protease | McyA-J synthetases, methyltransferases |
Genetic Basis | Compact gene cluster (apn) | Large operon (mcyA-J, 55 kb) |
The biosynthesis of aerucyclamide B is governed by the apn gene cluster, spanning ~10 kb in the PCC 7806 genome. This cluster encodes:
Table 3: Functions of Key Genes in the apn Cluster
Gene | Protein Function | Role in Aerucyclamide B Biosynthesis |
---|---|---|
aeuA | Precursor peptide | Scaffold for post-translational modifications |
aeuB | Heterocyclase (YcaO-domain) | Forms thiazoline/oxazoline rings |
aeuC | Oxidase | Converts thiazoline to thiazole (A→B) |
aeuD/E | Proteases | Leader peptide cleavage and macrocyclization |
The maturation of aerucyclamide B involves sequential enzymatic modifications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7